9-bromo-7H-benzo[c]carbazole
Overview
Description
9-bromo-7H-benzo[c]carbazole: is a chemical compound with the molecular formula C16H10BrN and a molecular weight of 296.16 g/mol . It is a derivative of benzo[c]carbazole , where a bromine atom is substituted at the 9th position of the benzo[c]carbazole structure. This compound is known for its applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole . One common method is the reaction of 7H-benzo[c]carbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-bromo-7H-benzo[c]carbazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols .
Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: The compound can also undergo reduction reactions to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide or dimethyl sulfoxide .
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran .
Major Products Formed:
Substitution Products: Various substituted benzo[c]carbazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as benzo[c]carbazole-9-one .
Reduction Products: Reduced derivatives such as 9-hydrobenzo[c]carbazole .
Scientific Research Applications
Chemistry: 9-bromo-7H-benzo[c]carbazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Biology: In biological research, it is used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules .
Medicine: .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other organic electronic devices .
Mechanism of Action
The mechanism of action of 9-bromo-7H-benzo[c]carbazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins , leading to changes in their structure and function . The bromine atom in the compound enhances its ability to form hydrogen bonds and van der Waals interactions with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
- 7H-benzo[c]carbazole
- 9-chloro-7H-benzo[c]carbazole
- 9-iodo-7H-benzo[c]carbazole
- 9-fluoro-7H-benzo[c]carbazole
Comparison: Compared to its analogs, 9-bromo-7H-benzo[c]carbazole exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound more suitable for certain substitution reactions . Additionally, the bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, potentially enhancing its biological activity .
Properties
IUPAC Name |
9-bromo-7H-benzo[c]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-6-7-13-15(9-11)18-14-8-5-10-3-1-2-4-12(10)16(13)14/h1-9,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPGNSDTBITJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.